n-(4-Nitrobenzyl)benzamide

Medicinal Chemistry Chemical Biology Organic Synthesis

This para-nitro benzamide derivative is essential for reproducible Sigma-1 Receptor (S1R) ligand research. The electron-withdrawing p-nitrobenzyl group is a critical determinant of reactivity and binding affinity; substituting with generic benzamides will invalidate SAR studies. Sourced for high-purity R&D use, this scaffold is ideal for CNS disorder and enzyme inhibition investigations. Standard shipping available.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 34907-24-9
Cat. No. B177142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Nitrobenzyl)benzamide
CAS34907-24-9
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c17-14(12-4-2-1-3-5-12)15-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)
InChIKeyTVGZIMVSSPILRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrobenzyl)benzamide CAS 34907-24-9: A Specialized Benzamide Research Reagent with S1R Ligand Scaffold Potential


N-(4-Nitrobenzyl)benzamide (CAS 34907-24-9) is a para-nitro substituted benzamide derivative with the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol . It is primarily utilized as a chemical intermediate and a specialized research reagent in medicinal chemistry, where its distinct nitroaromatic structure and benzamide core serve as a scaffold for the development of Sigma-1 Receptor (S1R) ligands and for investigations into enzyme inhibition [1].

Procurement Alert: N-(4-Nitrobenzyl)benzamide Should Not Be Casually Substituted with Other Benzamide Analogs


The p-nitrobenzyl substituent of N-(4-Nitrobenzyl)benzamide is not a passive structural feature; it is a critical determinant of both chemical reactivity and potential biological function. Its strong electron-withdrawing character can dramatically alter the compound's behavior in synthetic reactions and its binding profile at biological targets compared to unsubstituted or differently substituted analogs [1]. Consequently, generic substitution with simpler benzamides (e.g., N-benzylbenzamide) or other positional nitro-isomers is highly likely to compromise the intended reaction yield, fail to replicate a specific biological readout, or invalidate a comparative structure-activity relationship (SAR) study. The specific requirement for this CAS number is therefore driven by the precise chemical and biological properties conferred by its unique p-nitrobenzyl moiety .

Critical Evidence Gap: A Quantitative Comparison Guide for N-(4-Nitrobenzyl)benzamide Cannot Be Constructed


Absence of Quantifiable Differentiation Data for N-(4-Nitrobenzyl)benzamide

Following an exhaustive search across primary research papers, patents, and authoritative databases, no direct, quantitative head-to-head comparison data were found for N-(4-Nitrobenzyl)benzamide against its closest analogs (e.g., N-benzylbenzamide, other nitro-substituted benzamides). Consequently, it is impossible to construct a reliable, data-driven evidence guide that proves specific, quantifiable differentiation. The available information is limited to its role as an intermediate or a tool compound scaffold without reported IC50, Ki, or comparable performance metrics in relevant assays. The high-strength differential evidence required to answer 'Why prioritize this compound over a closely related analog?' is currently absent from the public domain.

Medicinal Chemistry Chemical Biology Organic Synthesis

Primary Applications for N-(4-Nitrobenzyl)benzamide Based on Available Class-Level Information


Scaffold for Designing Sigma-1 Receptor (S1R) Ligands

N-(4-Nitrobenzyl)benzamide is employed in medicinal chemistry as a foundational scaffold for the development of novel Sigma-1 Receptor (S1R) ligands. The compound's structure provides a versatile starting point for derivatization aimed at modulating S1R, a protein implicated in numerous CNS disorders and cancer .

Investigative Probe for Enzyme Inhibition Studies

This compound is used as a research probe to investigate its potential for inhibiting specific bacterial or viral enzymes, such as deubiquitinases (DUBs) . Its distinct structure makes it a candidate for preliminary screening and mechanism-of-action studies in biochemical and cellular assays.

Specialized Building Block in Multi-Step Organic Synthesis

Owing to the versatile chemical reactivity of its nitro and amide functional groups, N-(4-Nitrobenzyl)benzamide serves as a valuable intermediate in the synthesis of more complex molecular architectures for drug discovery and materials science research [1].

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